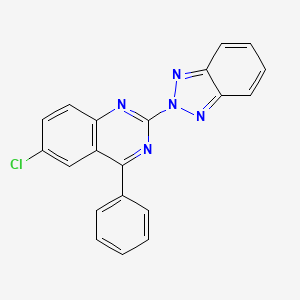
2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline” is a chemical compound with the molecular formula C20H12ClN5 and a molecular weight of 357.8. It is a derivative of Benzotriazole, a class of compounds that have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzotriazole scaffold, which is a heterocyclic compound with two nitrogen atoms in a five-membered ring fused to a benzene ring . The benzotriazole moiety is connected to a quinazoline ring, which is a type of organic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Anticancer Activity
Research has shown that quinazoline derivatives possess notable cytotoxic and anticancer activities. For instance, a study by Ovádeková et al. (2005) evaluated a quinazoline derivative's cytotoxicity against the HeLa tumor cell line, highlighting its potential as an anticancer drug with IC50 values indicating significant activity. Similarly, Noolvi and Patel (2013) synthesized and characterized a series of quinazoline derivatives, with some showing remarkable activity against the CNS SNB-75 cancer cell line, indicating their potential as antitumor agents (Ovádeková et al., 2005); (Noolvi & Patel, 2013).
Anti-inflammatory Activity
The synthesis and evaluation of novel quinazoline derivatives for anti-inflammatory activity were explored by Srivastav, Salahuddin, and Shantakumar (2009). Their work involved creating compounds by treating chloromethyl-quinazolines with various substituted amines, indicating that synthesized quinazolines could have significant anti-inflammatory properties (Srivastav, Salahuddin, & Shantakumar, 2009).
Antibacterial and Antimicrobial Activity
Another study by Dilebo et al. (2021) prepared 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, which were evaluated for anti-Mycobacterium tuberculosis properties. This research highlights quinazoline derivatives' potential in treating tuberculosis, with some compounds showing promising MIC90 values (Dilebo et al., 2021).
Optoelectronic Applications
Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives in electronic devices, highlighting their significant potential in creating novel optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for fabricating materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).
Zukünftige Richtungen
The future directions for the study and application of “2-Benzotriazol-2-yl-6-chloro-4-phenyl-quinazoline” and similar compounds could include further exploration of their biological properties and potential applications in medicinal chemistry and material sciences . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and mechanisms of action.
Wirkmechanismus
Target of Action
Benzotriazole derivatives have been known to bind with enzymes and receptors in biological systems . They exhibit diverse biological and pharmacological activities due to their similarities with many natural and synthetic molecules with known biological activities .
Mode of Action
Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds, making them susceptible to bind with enzymes and receptors in biological systems . This interaction activates the molecule towards numerous transformations .
Biochemical Pathways
Benzotriazole derivatives have been known to exhibit diverse biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Benzotriazole derivatives are known for their stability and ease of introduction into molecules, suggesting potential bioavailability .
Result of Action
Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
Benzotriazole derivatives have been used as uv absorbers or stabilizers in various materials to protect them from the harmful effects of uv radiation , suggesting that they may be influenced by environmental factors such as light exposure.
Eigenschaften
IUPAC Name |
2-(benzotriazol-2-yl)-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-24-17-8-4-5-9-18(17)25-26/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBQNTDUVUKTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4N=C5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)
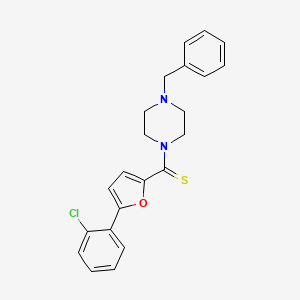
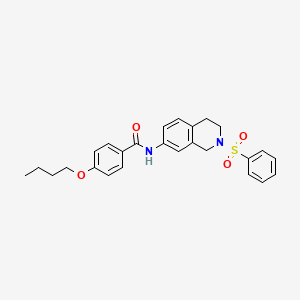
methanone](/img/structure/B2767070.png)
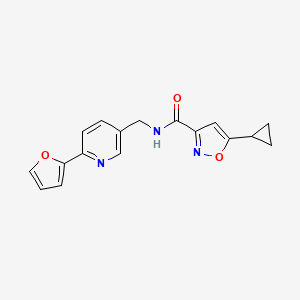
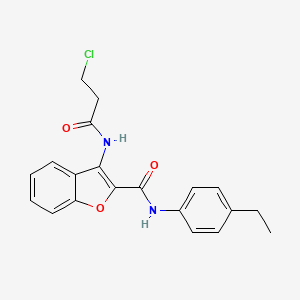
![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)
![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)
![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2767083.png)